Bis(4-tert-butylphenyl)trisulfane
Description
Bis(4-tert-butylphenyl)trisulfane is an organosulfur compound characterized by a central trisulfane (–S–S–S–) backbone flanked by two 4-tert-butylphenyl substituents.
Properties
CAS No. |
13846-49-6 |
|---|---|
Molecular Formula |
C20H26S3 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
1-tert-butyl-4-[(4-tert-butylphenyl)trisulfanyl]benzene |
InChI |
InChI=1S/C20H26S3/c1-19(2,3)15-7-11-17(12-8-15)21-23-22-18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3 |
InChI Key |
JTLNVAZWOCEDQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SSSC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-tert-butylphenyl)trisulfane typically involves the reaction of 4-tert-butylphenyl thiol with sulfur dichloride or sulfur monochloride. The reaction is carried out under controlled conditions to ensure the formation of the trisulfane linkage. The general reaction can be represented as follows: [ 2 \text{(4-tert-butylphenyl thiol)} + \text{S}_2\text{Cl}_2 \rightarrow \text{this compound} + 2 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(4-tert-butylphenyl)trisulfane can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: It can participate in substitution reactions where one or more sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Compounds with different functional groups replacing sulfur atoms.
Scientific Research Applications
Chemistry: Bis(4-tert-butylphenyl)trisulfane is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antioxidant properties. It may help in understanding the role of sulfur compounds in biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antioxidant and its ability to modulate biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products.
Mechanism of Action
The mechanism of action of Bis(4-tert-butylphenyl)trisulfane involves its ability to interact with various molecular targets. The compound can donate or accept electrons, making it an effective antioxidant. It can also form complexes with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Bis(4-tert-butylphenyl)trisulfane, key comparisons are drawn with structurally related trisulfanes and disulfanes, focusing on synthesis, crystallography, and applications.
Table 1: Comparative Analysis of Trisulfane Derivatives
Key Findings:
Structural Diversity: this compound is hypothesized to adopt a linear trisulfane structure with sterically hindered tert-butylphenyl groups, contrasting with the cyclic framework of foliogarlic trisulfanes . Bis(oxamido)trisulfane exhibits a monoclinic crystal lattice (space group P2₁/n, a = 8.975 Å, β = 94.40°), whereas its Cu(II) complex adopts a triclinic system (space group P1, a = 5.279 Å) . These data suggest that substituents significantly influence packing and coordination geometry.
Synthetic Routes :
- Bis(oxamido)trisulfane is synthesized via thiadiazole intermediates, highlighting the role of heterocyclic precursors in trisulfane formation . In contrast, foliogarlic trisulfanes are naturally occurring, isolated from plant sources, underscoring divergent synthetic vs. biosynthetic pathways .
Foliogarlic trisulfanes remain biologically underexplored, though their natural origin implies possible antioxidant or antimicrobial roles .
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